molecular formula C12H13F3O2 B13610754 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

Cat. No.: B13610754
M. Wt: 246.22 g/mol
InChI Key: GKSINZDAMBRTFW-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is a fluorinated organic compound featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a trifluorobutanol side chain. This structure combines the aromaticity and rigidity of the dihydrobenzofuran moiety with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group.

Notably, commercial availability of this compound has been discontinued across multiple quantities (250 mg, 500 mg, 1 g), as indicated by CymitQuimica’s catalog . This discontinuation may reflect challenges in synthesis, stability, or market demand relative to similar compounds.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-ol

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11,16H,2,4-6H2

InChI Key

GKSINZDAMBRTFW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol typically involves the reaction of 2,3-dihydrobenzofuran with a trifluorobutanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzofuran derivative . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exerts its effects involves interactions with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, influencing their activity. The trifluorobutanol moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . These interactions can modulate signaling pathways and biochemical processes within cells .

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound shares structural homology with derivatives of 2,3-dihydrobenzofuran-5-ol. Below is a comparative analysis based on similarity scores and functional group variations (Table 1):

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent Position/Group Similarity Score Key Differences
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol 5-position: -CF₃(CH₂)₂CH(OH)- Reference Trifluorobutanol side chain
(2,3-Dihydrobenzofuran-6-yl)methanol 6-position: -CH₂OH 0.97 Methanol group; positional isomer
A217780 [23681-89-2] Undisclosed 0.97 Likely positional/functional group variation
5-(2-Bromoethyl)-2,3-dihydrobenzofuran 5-position: -CH₂CH₂Br 0.86 Bromoethyl substituent
(2,3-Dihydrobenzofuran-2-yl)methanol 2-position: -CH₂OH 0.86 Positional isomer of methanol substituent

Data sourced from structural similarity analyses .

Functional Group Impact on Properties

  • Trifluorobutanol vs. Methanol: The trifluorobutanol group in the target compound enhances lipophilicity (logP) compared to simpler methanol-substituted analogs (e.g., (2,3-Dihydrobenzofuran-6-yl)methanol). This could improve membrane permeability in drug candidates but may also increase metabolic resistance due to fluorine’s inertness .
  • Bromoethyl Substitution: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran introduces a reactive alkyl halide group, making it suitable for cross-coupling reactions—a contrast to the non-reactive trifluorobutanol side chain .
  • Positional Isomerism: Analogs with substituents at the 2- or 6-positions (vs.

Commercial and Practical Considerations

The discontinuation of this compound contrasts with the availability of analogs like (2,3-Dihydrobenzofuran-6-yl)methanol. This may reflect:

  • Synthetic Complexity: Trifluorobutanol synthesis likely requires specialized fluorination techniques, increasing production costs.
  • Stability Issues : The β-hydroxy trifluoromethyl group could predispose the compound to decomposition under acidic or basic conditions.

Research Implications and Gaps

  • Drug Design: The trifluorobutanol moiety may offer a balance between hydrophobicity and hydrogen-bonding capacity, advantageous for kinase inhibitors or GPCR-targeted therapies.
  • Toxicological Profile: Fluorinated compounds often exhibit distinct toxicity pathways; comparative studies with non-fluorinated analogs are warranted.

Biological Activity

The compound 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is a derivative of dihydrobenzofuran, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H13F3O2
  • Molecular Weight : 252.23 g/mol
  • IUPAC Name : this compound

This compound features a trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Pain Modulation :
    • Studies have shown that benzofuran derivatives can act as selective agonists for cannabinoid receptor type 2 (CB2), which is implicated in pain relief without central side effects. For example, certain dihydrobenzofuran derivatives have demonstrated efficacy in models of neuropathic pain .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to reduce inflammation by modulating immune responses through CB2 receptor activation. This pathway is crucial in managing conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects :
    • Some dihydrobenzofuran derivatives have shown neuroprotective properties in various animal models by reducing neuronal damage and improving functional outcomes after injury .

The mechanisms through which this compound exerts its effects may involve:

  • CB2 Receptor Agonism : Activation of CB2 receptors leads to analgesic effects without the psychoactive side effects associated with CB1 receptor activation.
  • Inhibition of Pro-inflammatory Cytokines : Compounds targeting the CB2 receptor can downregulate the production of pro-inflammatory cytokines, thus alleviating inflammation and pain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundFindings
Dihydrobenzofuran DerivativesDemonstrated reversal of neuropathic pain in rat models via CB2 receptor modulation.
Benzofuran SynthesisDeveloped synthetic routes for benzofurans with potential anti-HIV activity.
Pyrimido DerivativesShowed selective agonism at serotonin receptors indicating potential for mood disorders.

These findings suggest that the biological activity of related compounds may provide insights into the therapeutic potential of this compound.

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